1,3-Dimethyl 5-sulfoisophthalate
Overview
Description
1,3-Dimethyl 5-sulfoisophthalate is an organic compound with the molecular formula C10H10O7S. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a sulfonic acid group is introduced at the 5-position of the benzene ring. This compound is known for its applications in the synthesis of polyesters and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl 5-sulfoisophthalate can be synthesized through the esterification of 5-sulfoisophthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of isophthalic acid with methanol in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The resulting ester is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl 5-sulfoisophthalate undergoes various chemical reactions, including:
Esterification: The compound can be further esterified with different alcohols to form various esters.
Hydrolysis: It can be hydrolyzed back to 5-sulfoisophthalic acid and methanol under acidic or basic conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions:
Esterification: Methanol, sulfuric acid, p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Water, hydrochloric acid, sodium hydroxide, elevated temperatures.
Substitution: Sulfur trioxide, chlorosulfonic acid, various nucleophiles.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 5-sulfoisophthalic acid and methanol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
1,3-Dimethyl 5-sulfoisophthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-sulfoisophthalate involves its ability to act as a nucleating agent, which enhances the crystallization behavior of polymers such as poly(lactic acid). The sulfonic acid group in the compound interacts with the polymer matrix, promoting nucleation and leading to improved mechanical properties of the resulting material . Additionally, its ester groups facilitate its incorporation into polymer chains, enhancing the overall performance of the polymer.
Comparison with Similar Compounds
Dimethyl isophthalate: Lacks the sulfonic acid group, making it less effective as a nucleating agent.
5-Sulfoisophthalic acid: Contains the sulfonic acid group but lacks the ester groups, limiting its use in polymer synthesis.
Dimethyl terephthalate: Similar ester groups but different positioning of functional groups, leading to different properties and applications.
Uniqueness: 1,3-Dimethyl 5-sulfoisophthalate is unique due to the presence of both ester and sulfonic acid groups, which confer distinct properties such as enhanced nucleating ability and compatibility with various polymer matrices. This makes it particularly valuable in the synthesis of biodegradable plastics and other advanced materials .
Properties
IUPAC Name |
3,5-bis(methoxycarbonyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMGVTWXZBZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027071 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-25-0 | |
Record name | 1,3-Dimethyl 5-sulfo-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 5-sulphoisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-sulphoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYL 5-SULFOISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS70NYE79X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.